4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, amide groups, and a chlorobenzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 3-Methylphenylamine: This can be synthesized through the reduction of 3-nitrotoluene.
Acetylation: The 3-methylphenylamine is then acetylated to form N-(3-methylphenyl)acetamide.
Formation of the Imino Group: The N-(3-methylphenyl)acetamide is reacted with formaldehyde and a suitable amine to introduce the imino group.
Coupling with 2-Chlorobenzoic Acid: The final step involves coupling the imino compound with 2-chlorobenzoic acid under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorine atom on the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Shares structural similarities with the ester and aromatic components.
4-Phenoxyaniline: Contains a phenyl group and an amine, similar to the 3-methylphenylamine moiety.
Uniqueness
4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C23H20ClN3O3 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H20ClN3O3/c1-16-5-4-6-18(13-16)25-15-22(28)27-26-14-17-9-11-19(12-10-17)30-23(29)20-7-2-3-8-21(20)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
MCMHNHFJEHQSKY-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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